molecular formula C6H6N2OS2 B3330975 5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile CAS No. 76857-13-1

5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile

Cat. No. B3330975
CAS RN: 76857-13-1
M. Wt: 186.3 g/mol
InChI Key: PYCCMAOBHHCYPX-UHFFFAOYSA-N
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Description

5-(Ethylthio)-1H-tetrazole (ETT) is an efficient activator that activates nucleoside phosphoramidites towards condensation with a nucleoside to form dinucleoside phosphates during oligonucleotide synthesis .


Synthesis Analysis

The synthesis of 5-(Ethylthio)-1H-tetrazole involves the use of the corresponding alkyl thiocyanate and sodium azide through a [2+3] cycloaddition under phase transfer catalytic conditions . It has been used as an activator for the coupling of phosphoramidites to the 5′-hydroxyl group during oligonucleotide synthesis .


Molecular Structure Analysis

The molecular formula of 5-(Ethylthio)-1H-tetrazole is C3H6N4S, and its molecular weight is 130.17 .


Chemical Reactions Analysis

5-(Ethylthio)-1H-tetrazole activates coupling by protonating the diisopropyl amine attached to the trivalent phosphorous. Nucleophilic attack of the 5-ethylthio-1H-tetrazole leads to the formation of the tetrazolide intermediate that reacts with the free 5′-OH of the support-bound nucleoside forming the internucleotide phosphite linkage .


Physical And Chemical Properties Analysis

5-(Ethylthio)-1H-tetrazole is a white crystalline solid with a melting point of 72-80 °C. It is soluble in water and has a density of 0.786 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-1H-tetrazole is thought to be based on its nucleophilicity. It is used as the sole coupling activator during routine automated solid phase synthesis of oligonucleotides .

Safety and Hazards

5-(Ethylthio)-1H-tetrazole is classified as harmful by ingestion, harmful by skin absorption, and an irritant. It may cause respiratory tract irritation. It is recommended to avoid breathing dusts, use only in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

5-ethylsulfanyl-3-oxo-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS2/c1-2-10-6-4(3-7)5(9)8-11-6/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCCMAOBHHCYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=O)NS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylthio)-3-hydroxyisothiazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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